molecular formula C25H23ClN4O2S B11980063 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11980063
M. Wt: 479.0 g/mol
InChI Key: MWQOWXNNYWKIEL-OGLMXYFKSA-N
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Description

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with formic acid or other aldehydes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are applicable.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The chlorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the methoxy group, in particular, can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O2S/c1-17(18-9-7-10-20(14-18)32-2)28-29-24(31)16-33-25-27-22-12-5-6-13-23(22)30(25)15-19-8-3-4-11-21(19)26/h3-14H,15-16H2,1-2H3,(H,29,31)/b28-17+

InChI Key

MWQOWXNNYWKIEL-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=CC=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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